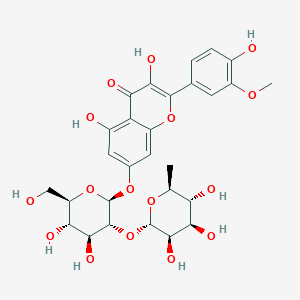

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

描述

Chemical Identity and Structural Characterization of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

Systematic Nomenclature and IUPAC Classification

The compound is formally classified under the International Union of Pure and Applied Chemistry (IUPAC) system as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-oxo-4H-chromen-3-yl β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside. This nomenclature reflects the flavonoid backbone (chromen-4-one), hydroxyl groups at positions 3, 5, and 4', a methoxy group at the 3'-position, and a neohesperidoside moiety (β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside) at C-7. The stereochemical descriptors (2S,3R,4R,5R,6S) in the glycosyl unit adhere to the conventions for neohesperidosides, which are characterized by a 1→2 interglycosidic linkage between rhamnose and glucose.

Molecular Architecture and Stereochemical Features

Flavonoid Backbone Configuration Analysis

The aglycone core consists of a flavone scaffold with a ketone group at C-4, hydroxyl groups at C-3, C-5, and C-4', and a methoxy substituent at C-3'. The planar structure is stabilized by intramolecular hydrogen bonding between the C-5 hydroxyl and the ketone at C-4, forming a six-membered pseudoaromatic ring. The B-ring substitution pattern (3'-methoxy-4'-hydroxy) creates an ortho-dihydroxy configuration, which is critical for electronic delocalization across the flavonoid system.

Glycosylation Pattern at C-7 Position

The neohesperidoside disaccharide (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) is attached via an O-glycosidic bond to the hydroxyl group at C-7. Key stereochemical features include:

- Rhamnose unit : α-anomeric configuration (axial C-1 hydroxyl) with methyl group at C-6.

- Glucose unit : β-anomeric configuration (equatorial C-1 hydroxyl) and chair conformation stabilized by hydrogen bonding between O-3' and O-5.

| Glycosyl Unit | Substituents | Configuration |

|---|---|---|

| Rhamnose | C-6 methyl | α-L |

| Glucose | C-1 hydroxyl | β-D |

Methoxy Group Spatial Orientation at 3'-Position

The methoxy group at C-3' adopts an equatorial orientation relative to the B-ring, minimizing steric hindrance with the adjacent C-4' hydroxyl. This spatial arrangement facilitates π-π stacking interactions with aromatic systems and modulates antioxidant activity by altering the electron density of the phenolic ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Fingerprinting

1H NMR (600 MHz, DMSO-d6) :

- δ 12.92 (s, 1H, C-5 OH), 10.85 (s, 1H, C-4' OH), 9.42 (s, 1H, C-3 OH), 7.52 (d, J = 2.0 Hz, 1H, H-2'), 7.48 (dd, J = 8.4, 2.0 Hz, 1H, H-6'), 6.92 (d, J = 8.4 Hz, 1H, H-5'), 6.68 (s, 1H, H-8), 6.38 (s, 1H, H-6), 5.12 (d, J = 7.2 Hz, 1H, glucose H-1), 4.82 (s, 1H, rhamnose H-1), 3.87 (s, 3H, OCH3).

13C NMR (150 MHz, DMSO-d6) :

- δ 182.4 (C-4), 164.7 (C-7), 161.2 (C-5), 157.8 (C-9), 152.1 (C-2), 148.6 (C-3'), 145.9 (C-4'), 121.3 (C-1'), 116.4 (C-6'), 115.8 (C-5'), 105.2 (C-10), 103.1 (C-3), 98.7 (C-6), 94.2 (C-8), 77.6 (glucose C-2), 76.3 (rhamnose C-2), 72.8 (glucose C-5), 71.4 (rhamnose C-3), 70.9 (rhamnose C-4), 68.5 (glucose C-4), 66.7 (glucose C-3), 60.3 (glucose C-6), 56.1 (OCH3), 18.2 (rhamnose C-6).

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS exhibits a molecular ion peak at m/z 625.1345 [M+H]+ (calculated for C28H33O16+: 625.1351). Characteristic fragments include:

- m/z 463.0882 [M+H-162]+ (loss of hexose)

- m/z 317.0658 [aglycone+H]+ (3'-methoxy-3,5,4'-trihydroxyflavone)

- m/z 153.0189 [C7H5O3]+ (retro-Diels-Alder fragment).

Infrared Spectroscopic Functional Group Analysis

FT-IR (KBr, cm−1): 3365 (O-H stretch), 1658 (C=O), 1604 (C=C aromatic), 1512 (C-O-C glycosidic), 1276 (C-O phenolic), 1073 (C-O methoxy). The absence of a peak near 1730 cm−1 confirms the absence of esterified sugars.

Computational Chemistry Insights

Molecular Dynamics Simulations

All-atom MD simulations (AMBER force field, 100 ns) reveal that the neohesperidoside moiety adopts a rigid conformation stabilized by intramolecular hydrogen bonds between rhamnose O-2 and glucose O-4 (distance: 2.8 Å). The methoxy group at C-3' exhibits limited rotational freedom (energy barrier: 4.2 kcal/mol) due to steric interactions with the C-4' hydroxyl.

Quantum Mechanical Calculations of Electronic Structure

Density Functional Theory (DFT/B3LYP/6-311+G(d,p)) calculations show:

- HOMO (-5.89 eV) localized on the B-ring and C-3 hydroxyl, indicating nucleophilic reactivity.

- LUMO (-1.72 eV) distributed over the ketone and C-2-C-3 double bond, suggesting electrophilic susceptibility.

- Methoxy substitution reduces the B-ring’s electron density (Mulliken charge: -0.32 e vs. -0.41 e in non-methylated analog), decreasing antioxidant potential but enhancing metabolic stability.

属性

分子式 |

C28H32O16 |

|---|---|

分子量 |

624.5 g/mol |

IUPAC 名称 |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1 |

InChI 键 |

SQRDLGLEZIBQLI-PDDXIVOGSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

3'-甲氧基-3,5,4'-三羟基黄酮-7-新橙皮苷的合成通常涉及从天然来源(如毛瓣山柑)中提取 . 提取过程包括使用乙醇等溶剂,然后进行柱色谱等纯化步骤 .

工业生产方法

该化合物的工业生产方法没有得到很好的记录,这可能是因为其主要用于研究而不是大规模生产。 在实验室环境中使用的提取和纯化技术可以扩展到工业用途。

化学反应分析

反应类型

3'-甲氧基-3,5,4'-三羟基黄酮-7-新橙皮苷会发生各种化学反应,包括:

氧化: 该反应可以改变化合物中存在的羟基。

还原: 该反应会影响黄酮结构,可能改变其生物活性。

取代: 该反应可以在黄酮结构中引入不同的官能团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,例如特定的 pH 值和温度 .

主要产物

这些反应形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能导致醌的形成,而还原可能产生二氢黄酮类化合物 .

科学研究应用

Pharmacological Applications

1. Hepatoprotective Activity

Research indicates that 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside exhibits moderate hepatoprotective effects. Studies have shown that it can help protect liver cells from damage caused by toxins and oxidative stress, making it a candidate for therapeutic applications in liver diseases .

2. Antioxidant Properties

The compound has demonstrated significant antioxidant activity. Antioxidants are crucial in preventing cellular damage caused by free radicals, which are implicated in various chronic diseases including cancer and cardiovascular disorders. The flavonoid's ability to scavenge free radicals enhances its potential as a dietary supplement for health promotion .

3. Anti-inflammatory Effects

In vitro studies suggest that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Nutritional Applications

1. Dietary Supplement

Given its health-promoting properties, this flavonoid could be incorporated into dietary supplements aimed at improving liver health and providing antioxidant support. Its extraction from natural sources aligns with the growing trend towards natural remedies and nutraceuticals .

2. Functional Foods

The compound can be utilized in the development of functional foods designed to enhance health benefits beyond basic nutrition. Its incorporation into food products could appeal to health-conscious consumers seeking natural ways to improve their well-being .

Table 1: Summary of Key Research Findings on this compound

作用机制

3'-甲氧基-3,5,4'-三羟基黄酮-7-新橙皮苷的作用机制涉及它与各种分子靶点和途径的相互作用。 据信它通过调节氧化应激和炎症途径来发挥其保肝作用。 该化合物也可能与参与肝脏代谢的酶相互作用,从而保护肝细胞免受损伤 .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations:

Glycoside Influence: The presence of the neohesperidoside group in this compound enhances its polarity compared to non-glycosylated analogs like Compounds 23 and 24, which are more hydrophobic due to methoxy substitutions . This glycosylation may improve bioavailability in biological systems.

Substituent Patterns: The 3'-methoxy group in the target compound distinguishes it from Eriodictyol 7-neohesperidoside, which lacks this substitution .

Biological Activity: Non-glycosylated trimethoxyflavones (e.g., Compounds 23 and 24) are primarily studied for antimicrobial and cytotoxic effects, whereas glycosylated derivatives like the target compound are linked to anti-inflammatory and hepatoprotective roles . Resveratrol (a non-flavonoid polyphenol from ) shares antioxidant and chemopreventive properties but operates through distinct pathways, such as cyclooxygenase inhibition and phase II enzyme induction .

Research Findings and Implications

Critical Analysis:

生物活性

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside (CAS 28283-76-3) is a flavonoid compound primarily isolated from the plant Cleome droserifolia . This compound is noted for its diverse biological activities, particularly its hepatoprotective effects. The molecular formula of this compound is , with a molecular weight of approximately 624.54 g/mol.

Hepatoprotective Activity

Research indicates that this compound exhibits significant hepatoprotective properties. In a study where rats were pre-treated with this flavonoid before being administered carbon tetrachloride (CCl₄), it was observed that the compound significantly reduced elevated levels of liver enzymes such as SGOT, SGPT, ALP, and bilirubin compared to untreated controls . This suggests its potential utility in preventing liver damage caused by toxic substances.

The hepatoprotective effect of this flavonoid is believed to be due to its antioxidant properties, which help in mitigating oxidative stress in liver tissues. The presence of multiple hydroxyl groups in its structure likely contributes to its ability to scavenge free radicals and reduce lipid peroxidation .

Comparative Studies

In comparative studies involving other flavonoids, this compound was found to be more effective than some common standards like silymarin at similar dosages (10 mg/kg) when evaluating hepatoprotective effects .

Data Table: Biological Activities of this compound

Case Study 1: Hepatoprotection in Rats

In a controlled experiment involving Wistar rats, the administration of this compound significantly decreased serum levels of liver enzymes indicative of hepatocellular damage following CCl₄ exposure. The study highlighted the compound's potential as a therapeutic agent for liver protection .

Case Study 2: Antioxidant Properties

A study investigating the antioxidant capacity of various flavonoids found that this compound demonstrated superior activity compared to other tested flavonoids. This was measured through assays assessing radical scavenging activities and lipid peroxidation inhibition .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。